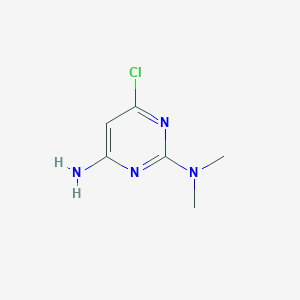

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

Descripción general

Descripción

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is a versatile small molecule scaffold used in various research and industrial applications. It is a pyrimidine derivative with the molecular formula C6H9ClN4 and a molecular weight of 172.61 g/mol . This compound is known for its potential bioactivity and is used as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the chlorination of N2,N~2~-dimethylpyrimidine-2,4-diamine. One common method is the reaction of N2,N~2~-dimethylpyrimidine-2,4-diamine with thionyl chloride (SOCl~2~) under reflux conditions. The reaction proceeds as follows:

N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SOCl 2 →6-Chloro-N 2 ,N 2 -dimethylpyrimidine-2,4-diamine+SO 2 +HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles, a key pathway for synthesizing derivatives.

Reagents and Conditions

Key Findings :

-

Piperidine substitution under reflux yields high-purity products (85–98%) .

-

Microwave-assisted thiolation enhances reaction efficiency for arylthio derivatives .

-

Suzuki reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar solvents .

Oxidation Reactions

The dimethylamino groups and pyrimidine ring are susceptible to oxidation.

Reagents and Products

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ | Aqueous, 50–80°C | Pyrimidine N-oxides | |

| m-CPBA | Dry dichloromethane, RT | N-Oxidized intermediates |

Mechanistic Insight :

Oxidation primarily targets the pyrimidine nitrogen atoms, forming N-oxide derivatives used in further functionalization .

Reduction Reactions

The chlorine atom or pyrimidine ring can undergo reduction to yield amines or saturated heterocycles.

Reagents and Outcomes

| Reducing Agent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 6-Amino-N²,N²-dimethylpyrimidine | |

| H₂ (Pd/C catalyst) | Ethanol, high pressure | Partially saturated pyrimidines |

Applications :

Reduced derivatives show enhanced solubility and bioactivity, particularly in medicinal chemistry .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity at C6 | Preferred Reactions |

|---|---|---|

| 6-Chloro-N²,N²-dimethylpyrimidine | High NAS activity | Substitution > Oxidation |

| 2-Chloro-4,6-dimethylpyrimidine | Moderate NAS activity | Oxidation > Substitution |

| 6-Chlorouracil | Low NAS activity | Reduction > Substitution |

Structural Influence :

The dimethylamino groups at positions 2 and 4 enhance electron density, facilitating nucleophilic substitution at C6 .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine serves as a key building block for the synthesis of more complex heterocyclic compounds. It is often used in reactions to create various substituted pyrimidines and other derivatives through methods such as:

- Chlorination : The compound can be synthesized through chlorination processes involving thionyl chloride.

- Substitution Reactions : It can undergo nucleophilic substitution to form derivatives with enhanced properties.

Biology

The compound is utilized in biological research as an important precursor for studying enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules effectively. Notably, it has shown potential as a:

- Kinase Inhibitor : The compound can inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapy .

- Antiviral Agent : Its ability to interfere with nucleic acid synthesis positions it as a potential antiviral agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Antitumor Activity : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) and disrupting signaling pathways critical for tumor growth.

- Pharmaceutical Development : It has been explored for developing pharmaceuticals targeting various diseases due to its bioactive properties .

Industry

The compound finds applications in the industrial sector as well:

- Agrochemicals Production : It is used in synthesizing agrochemicals that enhance crop protection.

- Dyes and Pigments : The compound is also involved in producing various dyes due to its chemical stability and reactivity.

Antitumor Activity Study

Research conducted on the antitumor properties of this compound demonstrated significant effects on cancer cell lines. The study revealed that:

- The compound induced apoptosis in various cancer types by activating intrinsic apoptotic pathways.

- It effectively halted the cell cycle progression at the G1/S phase by inhibiting CDK activity.

Synthesis of Derivatives

A series of derivatives based on the pyrimidine core have been synthesized using this compound as a precursor. These derivatives were screened for biological activity against microbial strains:

Mecanismo De Acción

The mechanism of action of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4,6-dimethylpyrimidine: A related compound with similar chemical properties but different substitution patterns.

1,3-Dimethyl-6-chlorouracil: Another chlorinated pyrimidine derivative with antiviral activity.

Uniqueness

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and bioactivity. Its ability to undergo various chemical reactions and its potential use in pharmaceutical development make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorine atom at the 6-position and two dimethylamino groups at the 2 and 4 positions of the pyrimidine ring. The unique substitution pattern contributes to its distinct chemical reactivity and bioactivity.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to specific kinases, inhibiting their activity and thus disrupting signaling pathways that lead to cell proliferation. This inhibition can be particularly beneficial in cancer therapy, where uncontrolled cell division is a hallmark of tumor growth.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC50 Values : The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines have shown promising results, indicating effective inhibition at low concentrations.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HCT116 | 10.8 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

In addition to its antiproliferative effects, this compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways:

- Target Enzymes : Studies have identified several kinases as potential targets for this compound, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).

- Inhibition Assays : In vitro assays have confirmed that the compound effectively inhibits these enzymes, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Researchers assessed the cytotoxic effects of the compound on various cancer cell lines.

- Results indicated that it significantly reduced cell viability in a dose-dependent manner.

-

Enzyme Inhibition Study :

- A detailed investigation into its kinase inhibitory properties revealed that it effectively disrupts key signaling pathways.

- This disruption was linked to reduced tumor growth in xenograft models.

- Microbial Activity :

Propiedades

IUPAC Name |

6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKOBZHKWXQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540054 | |

| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-39-4 | |

| Record name | 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.